molecular formula C5H12O3 B084949 2,3,4-Pentanetriol CAS No. 14642-48-9

2,3,4-Pentanetriol

Cat. No. B084949
CAS RN: 14642-48-9
M. Wt: 120.15 g/mol
InChI Key: JJAIIULJXXEFLV-UHFFFAOYSA-N
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Description

2,3,4-Pentanetriol is a chemical compound with the molecular formula C5H12O3 . It has an average mass of 120.147 Da and a monoisotopic mass of 120.078644 Da . It is also known by other names such as 1,5-Dideoxypentitol .


Molecular Structure Analysis

The molecular structure of 2,3,4-Pentanetriol includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 19 bonds. There are 7 non-H bonds, 2 rotatable bonds, 3 hydroxyl groups, and 3 secondary alcohols .


Physical And Chemical Properties Analysis

2,3,4-Pentanetriol has a molecular weight of 120.1470 . It has a boiling temperature of 518 K . The enthalpy of vaporization at 443 K is 78.9 kJ/mol .

Scientific Research Applications

  • Synthesis and Metal Ion Reactions : 2,3,4-Pentanetrionetrioxime, derived from 2,4-pentanedione, reacts with various divalent metal ions, indicating its potential use in chemical reactions involving metal ions (Oh, Lee, & Jun, 1968).

  • Spectrophotometric Determination of Palladium : 2,3,4-Pentanetrione trioxime has been applied in the determination of palladium in synthetic and standard samples, suggesting its utility in analytical chemistry (Cacho, Lacoma, & Nerín, 1985).

  • Synthesis of Derivatives : 3-Methyl-1,3,5-pentanetriol and its mono- and diesters have been synthesized, showing the compound's versatility in creating various chemical derivatives (Santaniello et al., 1988).

  • Enantioselective Desymmetrization : The enantioselective desymmetrization of a prochiral pentane-1,3,5-triol derivative highlights its potential in stereoselective synthesis (Köhler & Wünsch, 2006).

  • Molecular Wheel Construction : The use of 3-methyl-1,3,5-pentanetriol in manganese carboxylate chemistry led to the creation of a unique molecular wheel structure, which could be significant in materials science and coordination chemistry (Zartilas et al., 2013).

  • High-Temperature Liquid Water Treatment : The treatment of triol compounds like 1,2,5-pentanetriol in high-temperature liquid water under high-pressure carbon dioxide showed potential for dehydration reactions, relevant in green chemistry and biomass conversion (Yamaguchi et al., 2010).

  • Biosynthesis of Alkanols and Alkanediols : Enzymatic promiscuity was exploited for catalyzing long-chain polyols including 1,2,5-pentanetriol, showing promise for synthetic biology applications in producing valuable chemicals (Dai et al., 2017).

properties

IUPAC Name

pentane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-3(6)5(8)4(2)7/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAIIULJXXEFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932835
Record name 1,5-Dideoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Pentanetriol

CAS RN

14642-48-9
Record name 2,3,4-Pentanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014642489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dideoxypentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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